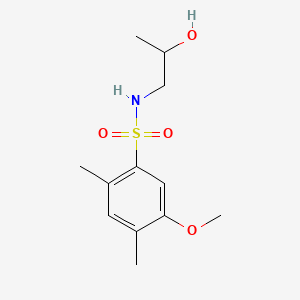

N-(2-hydroxypropyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Description

N-(2-hydroxypropyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-hydroxypropylamine group at the sulfonamide nitrogen, along with methoxy (5-position) and methyl (2,4-positions) groups on the aromatic ring. This structure imparts unique physicochemical properties, such as enhanced solubility due to the hydroxypropyl group and steric/electronic modulation from the methoxy and methyl substituents.

Properties

IUPAC Name |

N-(2-hydroxypropyl)-5-methoxy-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-8-5-9(2)12(6-11(8)17-4)18(15,16)13-7-10(3)14/h5-6,10,13-14H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNAZXNDPDMCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-5-methoxy-2,4-dimethylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride and 2-hydroxypropylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Procedure: The 5-methoxy-2,4-dimethylbenzenesulfonyl chloride is added to a solution of 2-hydroxypropylamine in the chosen solvent. The mixture is heated under reflux for several hours to ensure complete reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-5-methoxy-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxypropyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. Additionally, the hydroxypropyl and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogs and Functional Groups

N-(2-hydroxypropyl)methacrylamide Copolymer (PK1)

- Structure : Polymer-drug conjugate with doxorubicin linked via a peptidyl spacer to N-(2-hydroxypropyl)methacrylamide .

- Key Findings :

- Pharmacokinetics : Extended plasma half-life (elimination t½ ≈ 93 h) due to macromolecular size, reducing renal clearance .

- Tumor Targeting : Enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, as observed in macromolecules (>40 kDa) .

- Toxicity : Reduced cardiotoxicity compared to free doxorubicin, attributed to controlled drug release .

N-(2-hydroxy-5-methylphenyl)benzenesulfonamide

- Structure : Features a benzenesulfonamide core with a 2-hydroxy-5-methylphenyl substituent .

- Key Properties :

- LogP/Solubility : The hydroxy group improves aqueous solubility, while methyl groups increase lipophilicity.

- Bioactivity : Sulfonamides in this class often exhibit antimicrobial or enzyme-inhibitory activity, though specific data is absent here.

- Contrast : The target compound’s 5-methoxy and 2,4-dimethyl substituents may enhance metabolic stability compared to the single methyl group in this analog .

Marine Fungus-Derived N-(2-hydroxypropanoyl)-2-aminobenzoic Acid Amide

- Structure: Contains a hydroxypropanoyl group linked to an aminobenzoic acid .

- Contrast: The target compound’s benzenesulfonamide core may confer different target specificity (e.g., carbonic anhydrase inhibition) compared to the aminobenzoate scaffold.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2-hydroxypropyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This compound's structure, featuring both hydroxypropyl and methoxy groups, enhances its solubility and interaction with biological targets, making it a subject of interest for various applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉N₁O₄S

- Molecular Weight : 273.347 g/mol

- CAS Number : 1087646-41-0

The compound's sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial growth. This structural similarity is pivotal for its biological activity, particularly as an enzyme inhibitor.

The primary mechanism of action involves the inhibition of bacterial enzymes that require PABA as a substrate. By mimicking PABA, this compound can effectively disrupt the synthesis of folate in bacteria, leading to impaired growth and replication. Additionally, the hydroxypropyl and methoxy groups may enhance the compound's binding affinity to its targets, potentially increasing its efficacy as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. It has been explored for its potential use in treating infections caused by Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies have reported minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial effects .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It interacts with specific metabolic pathways by binding to enzymes involved in bacterial metabolism. This inhibition can lead to a reduction in bacterial proliferation and offers a potential therapeutic pathway for drug development targeting resistant bacterial strains.

Research Findings

Recent studies have evaluated the biological activity of this compound through various assays:

| Study | Method | Findings |

|---|---|---|

| Study 1 | MIC Assay | Demonstrated significant antibacterial activity against E. faecalis (MIC = 8 μM) |

| Study 2 | Enzyme Inhibition Assay | Showed effective inhibition of bacterial enzymes involved in folate synthesis |

| Study 3 | Cytotoxicity Assay | Exhibited low cytotoxicity against mammalian cells, indicating potential safety for therapeutic use |

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

- Case Study on Enzyme Interaction : Another research project focused on the interaction of this compound with dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. The compound was found to competitively inhibit DHPS, showcasing its potential as a lead compound for developing new antibacterial therapies.

Applications in Medicine and Industry

This compound holds promise not only as an antimicrobial agent but also as a building block in chemical synthesis. Its unique properties allow it to be utilized in:

- Drug Development : As a template for synthesizing new antimicrobial agents.

- Agricultural Chemistry : Explored for potential use as a pesticide or herbicide due to its biological activity against microorganisms.

- Chemical Research : Serves as a precursor in synthesizing more complex chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.